molecular formula C9H13IN3O8P B12645658 5-Iodouridine 3',5'-cyclic monnophosphate CAS No. 99641-48-2

5-Iodouridine 3',5'-cyclic monnophosphate

Cat. No.: B12645658
CAS No.: 99641-48-2
M. Wt: 449.09 g/mol
InChI Key: JEQACGCIKISHDD-HCXTZZCQSA-N
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Description

5-Iodouridine 3’,5’-cyclic monnophosphate is a cyclic nucleotide derivative of uridine, where an iodine atom is substituted at the 5th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodouridine 3’,5’-cyclic monnophosphate typically involves the iodination of uridine derivatives followed by cyclization. One common method includes the reaction of uridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5th position. The cyclization to form the cyclic monnophosphate is achieved through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 5-Iodouridine 3’,5’-cyclic monnophosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Iodouridine 3’,5’-cyclic monnophosphate undergoes various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated uridine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine are employed.

Major Products Formed

    Oxidation: Iodate derivatives of uridine.

    Reduction: Deiodinated uridine derivatives.

    Substitution: Thiolated or aminated uridine derivatives.

Scientific Research Applications

5-Iodouridine 3’,5’-cyclic monnophosphate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

    Biology: Studied for its role in nucleotide metabolism and as a potential inhibitor of nucleic acid synthesis.

    Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.

    Industry: Utilized in the development of diagnostic assays and as a biochemical reagent in research laboratories.

Mechanism of Action

The mechanism of action of 5-Iodouridine 3’,5’-cyclic monnophosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5th position of the uracil ring disrupts base pairing and can lead to the formation of faulty DNA or RNA structures. This compound targets viral DNA polymerases and thymidylate synthase, inhibiting viral replication and nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Iodouridine: A nucleoside analog with similar antiviral properties.

    5-Iododeoxyuridine: Another iodinated nucleoside used in antiviral therapy.

    5-Bromouridine: A brominated analog with applications in nucleic acid research.

Uniqueness

5-Iodouridine 3’,5’-cyclic monnophosphate is unique due to its cyclic phosphate structure, which imparts distinct biochemical properties compared to its linear counterparts. This cyclic structure enhances its stability and specificity in biochemical assays, making it a valuable tool in scientific research.

Properties

CAS No.

99641-48-2

Molecular Formula

C9H13IN3O8P

Molecular Weight

449.09 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione;azane

InChI

InChI=1S/C9H10IN2O8P.H3N/c10-3-1-12(9(15)11-7(3)14)8-5(13)6-4(19-8)2-18-21(16,17)20-6;/h1,4-6,8,13H,2H2,(H,16,17)(H,11,14,15);1H3/t4-,5-,6-,8-;/m1./s1

InChI Key

JEQACGCIKISHDD-HCXTZZCQSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N

Origin of Product

United States

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